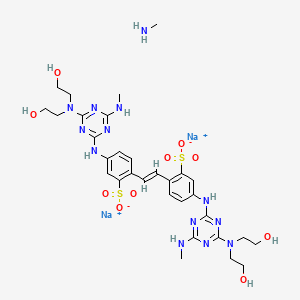
Einecs 286-157-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Formaldehyde, reaction products with ethanolamine, involves the reaction of formaldehyde with ethanolamine under controlled conditions. The reaction typically occurs in an aqueous medium, where formaldehyde acts as the electrophile and ethanolamine as the nucleophile. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yield .
Chemical Reactions Analysis
Formaldehyde, reaction products with ethanolamine, undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Formaldehyde, reaction products with ethanolamine, has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in biological research for its ability to crosslink proteins and nucleic acids, making it useful in techniques like immunohistochemistry.
Medicine: It has applications in the development of pharmaceuticals and diagnostic reagents.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism by which Formaldehyde, reaction products with ethanolamine, exerts its effects involves the formation of crosslinks between proteins and nucleic acids. This crosslinking ability is due to the reactive nature of formaldehyde, which can form covalent bonds with amino and nucleic acid groups. The molecular targets include proteins and nucleic acids, and the pathways involved are related to the stabilization of these biomolecules .
Comparison with Similar Compounds
Formaldehyde, reaction products with ethanolamine, can be compared with other similar compounds such as:
Formaldehyde, reaction products with diethanolamine: Similar in structure but involves diethanolamine instead of ethanolamine.
Formaldehyde, reaction products with triethanolamine: Involves triethanolamine, leading to different properties and applications.
Formaldehyde, reaction products with methanol: Uses methanol as the reactant, resulting in different chemical properties. The uniqueness of Formaldehyde, reaction products with ethanolamine, lies in its specific reactivity and applications in various fields.
Properties
CAS No. |
85187-69-5 |
|---|---|
Molecular Formula |
C31H43N13Na2O10S2 |
Molecular Weight |
867.9 g/mol |
IUPAC Name |
disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;methanamine |
InChI |
InChI=1S/C30H40N12O10S2.CH5N.2Na/c1-31-25-35-27(39-29(37-25)41(9-13-43)10-14-44)33-21-7-5-19(23(17-21)53(47,48)49)3-4-20-6-8-22(18-24(20)54(50,51)52)34-28-36-26(32-2)38-30(40-28)42(11-15-45)12-16-46;1-2;;/h3-8,17-18,43-46H,9-16H2,1-2H3,(H,47,48,49)(H,50,51,52)(H2,31,33,35,37,39)(H2,32,34,36,38,40);2H2,1H3;;/q;;2*+1/p-2/b4-3+;;; |
InChI Key |
AZUBUJPGMWFTQS-FHJHGPAASA-L |
Isomeric SMILES |
CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN.CNC1=NC(=NC(=N1)N(CCO)CCO)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















